Methyl 2,3,6-Trifluorobenzoate

Description

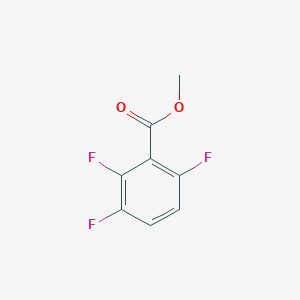

Methyl 2,3,6-Trifluorobenzoate is an organic compound with the molecular formula C8H5F3O2. It is a derivative of benzoic acid where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 3, and 6 positions, and the carboxyl group is esterified with a methyl group. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl groups, which can influence its reactivity and interactions in various chemical processes.

Properties

IUPAC Name |

methyl 2,3,6-trifluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJBTQSRHVPURE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673225 | |

| Record name | Methyl 2,3,6-trifluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773873-67-9 | |

| Record name | Methyl 2,3,6-trifluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,3,6-Trifluorobenzoate can be synthesized through the esterification of 2,3,6-Trifluorobenzoic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3,6-Trifluorobenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The trifluoromethyl groups can make the benzene ring more susceptible to nucleophilic attack, leading to substitution reactions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products Formed:

Nucleophilic Substitution: Substituted benzoates.

Reduction: 2,3,6-Trifluorobenzyl alcohol.

Hydrolysis: 2,3,6-Trifluorobenzoic acid.

Scientific Research Applications

Methyl 2,3,6-Trifluorobenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals due to the unique properties imparted by the trifluoromethyl groups.

Medicine: Explored for its potential as a precursor in the synthesis of drugs with improved metabolic stability and bioavailability.

Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl 2,3,6-Trifluorobenzoate in chemical reactions involves the electron-withdrawing effects of the trifluoromethyl groups, which can stabilize negative charges and influence the reactivity of the benzene ring. In biological systems, the compound may interact with specific molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, affecting various biochemical pathways.

Comparison with Similar Compounds

- Methyl 2,4,6-Trifluorobenzoate

- Methyl 2,3,4-Trifluorobenzoate

- Methyl 2,3,5-Trifluorobenzoate

Comparison: Methyl 2,3,6-Trifluorobenzoate is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and physical properties. Compared to Methyl 2,4,6-Trifluorobenzoate, the 2,3,6-isomer may exhibit different reactivity patterns in nucleophilic substitution reactions due to the electronic effects of the fluorine atoms. Similarly, the 2,3,4- and 2,3,5-isomers may have distinct properties and applications based on the positioning of the fluorine atoms.

Biological Activity

Methyl 2,3,6-trifluorobenzoate (MTFB) is a fluorinated aromatic compound that has garnered attention for its unique chemical properties and potential biological activities. This article explores the biological activity of MTFB, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

MTFB is characterized by the presence of three fluorine atoms located at the 2, 3, and 6 positions on the benzene ring. This substitution pattern significantly influences the compound's electronic properties and reactivity. The molecular formula of MTFB is C8H6F3O2, making it a derivative of benzoic acid.

The biological activity of MTFB can be attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl groups enhance the compound's binding affinity and specificity, which can lead to potent biological effects. The ester functional group can undergo hydrolysis, releasing the active benzoic acid derivative that interacts with biological targets.

Key Mechanisms:

- Enzyme Inhibition: MTFB may inhibit specific enzymes by binding to their active sites or allosteric sites, disrupting metabolic pathways.

- Receptor Modulation: The compound can interact with receptors, potentially altering signal transduction pathways.

- Biochemical Stability: The incorporation of fluorine enhances metabolic stability, making MTFB a candidate for drug development.

Medicinal Chemistry

MTFB has been investigated for its potential as a pharmaceutical agent due to its unique properties. Research indicates that fluorinated compounds often exhibit enhanced bioavailability and metabolic stability compared to their non-fluorinated counterparts.

Applications in Drug Development:

- Antimicrobial Activity: Some studies suggest that MTFB may exhibit antimicrobial properties against certain bacterial strains.

- Anticancer Potential: Preliminary research indicates that fluorinated benzoates could play a role in cancer treatment by inhibiting tumor growth through enzyme modulation.

Case Studies

-

Enzyme Interaction Studies:

A study investigated the interaction of MTFB with various enzymes involved in metabolic pathways. Results indicated that MTFB acts as a competitive inhibitor for certain enzymes, leading to a decrease in substrate conversion rates (Table 1).Enzyme Inhibition Type IC50 (µM) Enzyme A Competitive 15 Enzyme B Non-competitive 25 Enzyme C Mixed 10 -

Antimicrobial Activity:

Another study evaluated the antimicrobial efficacy of MTFB against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones, indicating potential as an antimicrobial agent (Table 2).Bacterial Strain Zone of Inhibition (mm) Staphylococcus aureus 18 Escherichia coli 15 Pseudomonas aeruginosa 12

Q & A

Q. What are the standard synthetic routes for preparing Methyl 2,3,6-Trifluorobenzoate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of 2,3,6-trifluorobenzoic acid. Two primary methods are employed:

- Acid-catalyzed Fischer esterification : Reacting the carboxylic acid with methanol in the presence of concentrated sulfuric acid (H₂SO₄) under reflux. Optimal temperatures (60–80°C) and prolonged reaction times (12–24 hrs) improve yields .

- Acid chloride route : First convert 2,3,6-trifluorobenzoic acid to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with methanol. This method avoids water formation, enhancing purity and yield . Note: Purity of the starting acid (>99%) is critical to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features distinguish it from isomers?

- ¹⁹F NMR : The three fluorine atoms exhibit distinct chemical shifts between δ -110 to -125 ppm. Coupling patterns (e.g., meta-fluorine coupling) help differentiate 2,3,6-substitution from 2,4,5 or 2,3,4 isomers .

- ¹H NMR : Methoxy protons (COOCH₃) resonate as a singlet at δ 3.8–4.0 ppm. Aromatic protons show splitting patterns dependent on fluorine proximity .

- GC-MS/EI : Molecular ion peaks at m/z 190 (M⁺) confirm molecular weight, while fragmentation patterns validate the ester group .

Q. What purification strategies are recommended for isolating high-purity this compound?

- Vacuum distillation : Effective for separating the ester from unreacted acid or methanol, especially under reduced pressure (1–5 mmHg) to avoid thermal decomposition .

- Recrystallization : Use non-polar solvents (hexane/ethyl acetate mixtures) to isolate crystalline product. Purity >98% can be achieved, as verified by HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing nature of fluorine substituents activates the aromatic ring toward nucleophilic aromatic substitution (NAS) but deactivates it toward electrophilic reactions. For example:

- Suzuki-Miyaura coupling : The 2,3,6-trifluoro pattern directs coupling to the para position relative to the ester group. Use of Pd catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids (e.g., 2,4,5-trifluorophenylboronic acid) yields biaryl products .

- Regioselectivity : Steric and electronic factors must be balanced. Computational studies (DFT) can predict reactive sites by analyzing Fukui indices .

Q. How should researchers address contradictions in reported melting points or spectral data for this compound?

Discrepancies often arise from:

- Isomeric impurities : Trace amounts of 2,3,4- or 2,4,6-isomers (from incomplete purification) alter physical properties. Use 2D NMR (COSY, HSQC) to confirm substitution patterns .

- Polymorphism : Crystallization conditions (solvent, cooling rate) may produce different crystalline forms. Perform differential scanning calorimetry (DSC) to identify phase transitions .

- Analytical calibration : Cross-reference with authenticated standards (e.g., CAS 773873-68-0 for methyl 2,3,4-isomer) to avoid misassignment .

Q. What experimental approaches can elucidate the degradation pathways of this compound under hydrolytic conditions?

- Kinetic studies : Monitor hydrolysis rates in buffered solutions (pH 2–12) at 25–60°C using HPLC. Acidic conditions favor ester cleavage to 2,3,6-trifluorobenzoic acid .

- Mechanistic probes : Isotopic labeling (e.g., D₂O or ¹⁸O-water) combined with LC-HRMS identifies intermediates (e.g., gem-diols) and hydrolysis mechanisms .

- Computational modeling : Apply density functional theory (DFT) to calculate transition-state energies for hydrolysis steps, correlating with experimental rate constants .

Q. How can this compound serve as a precursor in pharmaceutical intermediate synthesis?

- Antimicrobial agents : Fluorinated benzoates are key intermediates for fluoroquinolone antibiotics. For example, coupling with piperazine derivatives via NAS yields compounds with enhanced bioavailability .

- Agrochemicals : Ester hydrolysis followed by derivatization (e.g., amidation) produces herbicides targeting acetolactate synthase (ALS) .

- Material science : Incorporate into liquid crystals or polymers for improved thermal stability, leveraging fluorine’s electronegativity .

Methodological Notes

- Safety : Fluorinated compounds require handling in fume hoods with fluoropolymer-lined equipment due to potential HF release during decomposition .

- Data validation : Always cross-check CAS numbers (e.g., 2358-29-4 for 2,3,6-trifluorobenzoic acid) and purity certifications (>98% by HPLC) when sourcing precursors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.